molecular formula C17H19N3O4 B14747483 2-(Piperazin-1-yl)quinoline fumarate

2-(Piperazin-1-yl)quinoline fumarate

Cat. No.: B14747483
M. Wt: 329.35 g/mol
InChI Key: QYJJDHZHSCTBII-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)quinoline derivatives typically involves the reaction of 2-haloquinolines with piperazine. This can be achieved through various methods, including alkylation, arylation, acylation, and reductive amination . For example, the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(Piperazin-1-yl)quinoline fumarate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Acylation: Reaction with acyl chlorides to form amides.

    Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.

    1,3-Dipolar Cycloaddition: Formation of five-membered heterocycles.

    Reductive Amination: Formation of secondary amines from aldehydes or ketones.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, aldehydes, and ketones. Reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride, and solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized to enhance their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 2-(Piperazin-1-yl)quinoline fumarate apart is its unique combination of a quinoline ring and a piperazine moiety, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QYJJDHZHSCTBII-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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